3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Catalog No.
S713202
CAS No.
33050-38-3
M.F
C5H2Cl2N4
M. Wt
189 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

CAS Number

33050-38-3

Product Name

3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

IUPAC Name

3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C5H2Cl2N4

Molecular Weight

189 g/mol

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H

InChI Key

YHVQNULRPMZYEO-UHFFFAOYSA-N

SMILES

C1=CC(=NN2C1=NN=C2Cl)Cl

Canonical SMILES

C1=CC(=NN2C1=NN=C2Cl)Cl

The exact mass of the compound 3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 33050-38-3) is a highly versatile, bifunctional fused bicyclic building block widely utilized in medicinal chemistry and agrochemical synthesis. Its core procurement value lies in the differential electronic environments of its two chlorine atoms. The highly electron-deficient pyridazine ring activates the C-6 chlorine for facile nucleophilic aromatic substitution (SNAr) under mild conditions, while the C-3 chlorine on the triazole ring remains intact for subsequent, orthogonal functionalization via cross-coupling (e.g., Suzuki-Miyaura) or harsher nucleophilic displacement[1]. This regioselective bifunctionality makes it a highly effective scaffold for the rapid, modular synthesis of bis-substituted triazolopyridazine libraries, including kinase inhibitors, Rev-Erb agonists, and anti-parasitic agents[2].

Substituting 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine with a mono-chloro analog, such as 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine, fundamentally restricts the synthetic workflow by eliminating the secondary C-3 functionalization vector, limiting the scaffold to a single point of diversification [1]. Conversely, attempting to build the system from the non-fused precursor 3,6-dichloropyridazine requires downstream cyclization steps to form the triazole ring. These cyclization protocols often involve harsh reagents (e.g., refluxing hydrazine followed by orthoesters) that are incompatible with sensitive functional groups introduced earlier, leading to a 30-50% drop in overall yield and increased impurity profiles[2]. Procurement of the pre-fused, dichloro scaffold is therefore essential for multi-vector SAR campaigns requiring high functional group tolerance.

Regioselective SNAr Yield and Efficiency

When subjected to nucleophilic aromatic substitution with secondary amines (e.g., Boc-piperazine), 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine demonstrates excellent regioselectivity, yielding the 6-substituted-3-chloro intermediate at approximately 73-88% yield under mild conditions (DMF/DIEA, room temperature to mild heating) [1]. In contrast, starting from 3,6-dichloropyridazine requires a subsequent, harsh cyclization step to form the triazole, which typically reduces the overall two-step yield to below 50% [2].

Evidence DimensionYield of 6-substituted fused intermediate
Target Compound Data73-88% yield (direct SNAr at C-6)
Comparator Or Baseline3,6-Dichloropyridazine (requires SNAr + subsequent cyclization, <50% overall yield)
Quantified Difference>20-30% absolute yield improvement
ConditionsSNAr with Boc-piperazine in DMF/DIEA

High regioselectivity and yield at the C-6 position allow for reproducible, scalable synthesis of advanced intermediates without complex isomer separation.

Orthogonal Cross-Coupling Capability (Bifunctionality)

Following initial C-6 substitution, the retained C-3 chlorine on 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine serves as an active handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups [1]. Mono-chloro comparators like 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine completely lack this secondary reaction site, restricting the compound to a single vector of modification [2].

Evidence DimensionAvailable vectors for late-stage diversification
Target Compound Data2 orthogonal vectors (C-6 SNAr, C-3 cross-coupling)
Comparator Or Baseline6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (1 vector)
Quantified Difference100% increase in diversification sites
ConditionsSequential SNAr followed by Pd-catalyzed cross-coupling

Enables the rapid generation of bis-substituted libraries for Structure-Activity Relationship (SAR) profiling from a single procured starting material.

Reduction in Linear Synthetic Steps

Procuring the pre-fused 3,6-dichloro-[1,2,4]triazolo[4,3-b]pyridazine scaffold reduces the linear synthetic sequence required to reach bis-substituted analogs. Utilizing this compound allows a direct 2-step diversification (SNAr + coupling) [1]. In contrast, building the core from 3,6-dichloropyridazine requires at least 4 steps (SNAr, hydrazine substitution, cyclization, and coupling), doubling the labor and solvent waste per analog [2].

Evidence DimensionLinear synthetic steps to bis-substituted product
Target Compound Data2 steps (from pre-fused core)
Comparator Or Baseline3,6-Dichloropyridazine (4 steps)
Quantified Difference50% reduction in synthetic steps
ConditionsStandard medicinal chemistry library synthesis

Halving the number of synthetic steps significantly lowers solvent consumption, labor time, and scale-up costs in industrial drug discovery campaigns.

Medicinal Chemistry SAR Library Synthesis

Due to its high regioselectivity and dual functionalization vectors, this compound is a highly effective starting material for generating large libraries of bis-substituted triazolopyridazines. It is heavily utilized in the discovery of kinase inhibitors and Rev-Erb agonists where precise tuning of both the C-3 and C-6 substituents is required to optimize target affinity and pharmacokinetic properties[1].

Agrochemical Active Ingredient Development

The fused triazolopyridazine core provides metabolic stability and distinct hydrogen-bonding profiles. The 3,6-dichloro scaffold allows agrochemical researchers to rapidly append different lipophilic or polar groups via sequential SNAr and cross-coupling, accelerating the development of novel fungicides and herbicides [2].

Late-Stage Functionalization Probes

Because the C-3 chlorine remains intact during mild C-6 substitutions, it serves as a reliable handle for late-stage functionalization. After establishing the primary pharmacophore at C-6, the C-3 position can be leveraged to attach fluorophores, pull-down tags, or solubilizing groups via palladium-catalyzed coupling without disrupting the rest of the molecule [1].

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,6-Dichloro-[1,2,4]triazolo[4,3-b]pyridazine

Dates

Last modified: 08-15-2023

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